Ethyl 2-methyl-3,5-dioxohexanoate

Description

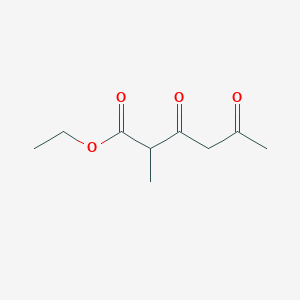

Ethyl 2-methyl-3,5-dioxohexanoate is a β-keto ester characterized by a six-carbon backbone with two ketone groups at positions 3 and 5, a methyl substituent at position 2, and an ethyl ester moiety. Its bifunctional carbonyl groups enable diverse reactivity, including nucleophilic additions and intramolecular cyclizations, making it valuable for constructing complex molecules.

Properties

Molecular Formula |

C9H14O4 |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

ethyl 2-methyl-3,5-dioxohexanoate |

InChI |

InChI=1S/C9H14O4/c1-4-13-9(12)7(3)8(11)5-6(2)10/h7H,4-5H2,1-3H3 |

InChI Key |

MZIYFLYDPIBOMS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)C(=O)CC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl 4-Methyl-3,5-dioxohexanoate

- Structure : Differs by a methyl ester (vs. ethyl) and a methyl substituent at position 4 (vs. position 2).

- Reactivity: Under basic conditions (pH 9.2 buffer), this methyl ester undergoes cyclization to form 4-hydroxy-5,6-dimethyl-2-pyrone (78% yield) . Ethyl 2-methyl-3,5-dioxohexanoate may exhibit slower cyclization due to steric hindrance from the bulkier ethyl group.

- Applications : Used in pyrone synthesis, whereas the ethyl analog might prioritize ester stability in stepwise reactions.

tert-Butyl 6-Chloro-3,5-dioxohexanoate (CDHE)

- Structure : Features a tert-butyl ester and a chloro substituent at position 4.

- Stability : The tert-butyl group enhances steric protection, reducing hydrolysis susceptibility compared to ethyl or methyl esters. This stability is advantageous in enzymatic reduction studies .

- Biological Relevance: The chloro substituent and bulky ester make CDHE a substrate for enantioselective reductions, a niche less explored for this compound.

Table 1: Structural and Reactivity Comparison

Functional Group Comparisons

Diketone Esters vs. Hydroxy Esters

- Ethyl 3-hydroxy-3,5-dimethylhexanoate: Contains a hydroxyl group instead of a diketone system. This structural difference reduces electrophilic reactivity but increases hydrogen-bonding capacity (TPSA = 46.5 vs. ~70–80 for diketones), impacting solubility and biological interactions .

- Ethyl 2-acetylhexanoate: Features a single acetyl group, limiting cyclization pathways compared to this compound. Its applications focus on acetoacetate chemistry rather than polyketide-derived systems .

Lactone Formation Potential

- Methyl-3,5-dioxohexanoate: Not detected in studies using ethyl acetate extraction, likely due to lactonization to 4-hydroxy-6-methylpyran-2-one .

- This compound: Predicted to form analogous lactones under acidic or basic conditions, though reaction kinetics may vary with ester bulk.

Table 2: Physical Properties of Selected Analogs

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | LogP |

|---|---|---|---|

| This compound* | ~200 (estimated) | ~300 (estimated) | ~1.2 |

| Methyl 4-methyl-3,5-dioxohexanoate | 172.18 | Not reported | ~0.8 |

| Ethyl 3-hydroxy-3,5-dimethylhexanoate | 188.26 | 309.8 (predicted) | 1.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.